Tert-butyl 3-[[(2-chloropyrimidine-5-carbonyl)-methylamino]methyl]azetidine-1-carboxylate
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Overview
Description
“Tert-butyl 3-[[(2-chloropyrimidine-5-carbonyl)-methylamino]methyl]azetidine-1-carboxylate” is a chemical compound with the CAS Number: 2402830-39-9 . It has a molecular weight of 340.81 . The compound is stored at a temperature of 4°C and is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is1S/C15H21ClN4O3/c1-15(2,3)23-14(22)20-8-10(9-20)7-19(4)12(21)11-5-17-13(16)18-6-11/h5-6,10H,7-9H2,1-4H3
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound has a molecular weight of 340.81 . It is a powder and is stored at a temperature of 4°C .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Reactions of Functional Groups : Research has been focused on the synthesis of aziridine and azetidine compounds, exploring their interactions with nitriles and carbonyl substrates to generate products like imidazoline, oxazolidine, and tetrahydropyrimidine. These findings highlight the compound's utility in creating diverse chemical structures through efficient reactions, which could be of interest for the development of new pharmacophores or intermediates in synthetic organic chemistry (Yadav & Sriramurthy, 2005).
Catalytic Applications : A theoretical study discussed the regioselectivity and enantiospecificity of rhodium(I)-catalyzed carbonylative ring expansions of N-tert-butyl-2-phenylaziridine, revealing insights into the catalytic processes that enable the synthesis of beta-lactams. This research provides a deep understanding of the molecular mechanisms behind these transformations and suggests potential applications in catalysis (Ardura, López, & Sordo, 2006).
Organometallic Chemistry : Studies on the synthesis and properties of organotin(IV) complexes highlight the compound's role in forming structures with potential biological activity. These research efforts focus on the creation of new materials with unique chemical properties, which could be explored for therapeutic applications (Shpakovsky et al., 2012).
Biosynthesis and Enzymatic Applications : Research into the biosynthesis of key intermediates for statin synthesis using carbonyl reductase demonstrates the compound's relevance in biocatalytic processes. This approach leverages the enzymatic activity for the production of high-value chemical intermediates, showcasing the potential for green chemistry applications (Liu et al., 2018).
Safety and Hazards
The compound has been assigned the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
tert-butyl 3-[[(2-chloropyrimidine-5-carbonyl)-methylamino]methyl]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN4O3/c1-15(2,3)23-14(22)20-8-10(9-20)7-19(4)12(21)11-5-17-13(16)18-6-11/h5-6,10H,7-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSJZEFHQQMKRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CN(C)C(=O)C2=CN=C(N=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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